3,4,5-trimethoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide
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Overview
Description
3,4,5-trimethoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a trimethoxyphenyl group, a morpholine ring, and a trifluoromethyl-substituted phenyl group, making it a versatile molecule with potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
3,4,5-trimethoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as Taq polymerase and telomerase, trigger caspase activation, and down-regulate proteins like ERK2 (Extracellular Signal Regulated Kinase 2). These interactions can lead to various biological effects, including apoptosis and inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-trimethoxybenzoic acid methyl ester
- 3,4-dimethyl-N-(2-morpholin-4-yl-5-trifluoromethyl-phenyl)benzenesulfonamide
- 3,4,5-trimethoxy-N-[3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]benzamide
Uniqueness
3,4,5-trimethoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, while the morpholine ring contributes to its solubility and bioavailability .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O5/c1-28-17-10-13(11-18(29-2)19(17)30-3)20(27)25-15-12-14(21(22,23)24)4-5-16(15)26-6-8-31-9-7-26/h4-5,10-12H,6-9H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZOEEMGQZMQLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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